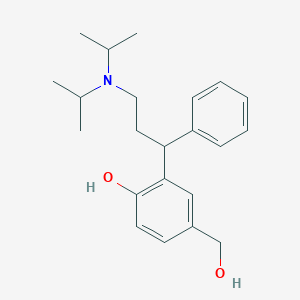

(Rac)-5-Hydroxymethyl Tolterodine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXZAXCGJSBGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432981 | |

| Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200801-70-3 | |

| Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Rac)-5-Hydroxymethyl Tolterodine

This technical guide provides a comprehensive overview of a key synthetic pathway for (Rac)-5-Hydroxymethyl Tolterodine, a critical active metabolite of the antimuscarinic agent Tolterodine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic process.

Introduction

This compound, also known as (Rac)-Desfesoterodine or PNU-200577, is the principal active metabolite of Tolterodine, a medication used to treat overactive bladder.[1][2] In the body, Tolterodine is metabolized by the cytochrome P450 enzyme CYP2D6 to form this 5-hydroxymethyl derivative, which exhibits a similar antimuscarinic activity to the parent compound and contributes significantly to its therapeutic effect.[1][3] Due to its pharmacological importance, the chemical synthesis of this compound is a crucial step in the development of related drugs, such as Fesoterodine, which is a prodrug of this active metabolite.[4] This guide details a synthetic route proceeding through a key aldehyde intermediate.

Synthetic Pathway Overview

The described synthesis of this compound is a multi-step process that culminates in the reduction of a key aldehyde intermediate. The overall pathway can be visualized as a convergent synthesis where different fragments are prepared and then combined. A crucial intermediate is 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde, which is then reduced to the final product.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde

This step involves the acid-catalyzed coupling of 4-hydroxybenzaldehyde with N,N-diisopropyl-3-phenylprop-2-en-1-amine.

Protocol: A mixture of N,N-diisopropyl-3-phenylprop-2-en-1-amine (5 mmol), 4-hydroxybenzaldehyde (20 mmol), and methanesulfonic acid (18 mmol) is stirred at 100 °C for 3 hours.[5] During this time, the reaction mixture solidifies. The mixture is then cooled to room temperature and left to stand for 16 hours. The resulting solid is then subjected to purification to isolate the desired intermediate, 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde.

Step 2: Reduction to this compound

The final step is the reduction of the aldehyde functional group of the intermediate to a hydroxymethyl group.

Protocol: The intermediate, 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde, is dissolved in a suitable alcoholic solvent, such as methanol.[5] A reducing agent, such as sodium borohydride, is then added portion-wise to the solution while maintaining a controlled temperature.[1] The reaction is stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by crystallization or chromatography.

Data Presentation

The following table summarizes the quantitative data for the key reaction steps.

| Step | Reactants | Reagents/Catalysts | Product | Yield | Reference |

| 1. Coupling Reaction | 4-Hydroxybenzaldehyde, N,N-diisopropyl-3-phenylprop-2-en-1-amine | Methanesulfonic acid | 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde | 37% | [1] |

| 2. Reduction | 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde | Sodium Borohydride | This compound | 86% | [1] |

Experimental Workflow

The logical flow of the experimental process, from starting materials to the final product, is illustrated below.

Caption: A step-by-step workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a viable synthetic pathway for the preparation of this compound. By providing clear experimental protocols, quantitative data, and logical diagrams, this document serves as a valuable resource for professionals in the field of medicinal chemistry and drug development. The outlined synthesis, proceeding through a key aldehyde intermediate, offers a reproducible method for obtaining this pharmacologically significant molecule. Further optimization of reaction conditions and purification techniques may lead to improved overall yields.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]

- 3. WO2011141932A2 - Process for preparation of phenolic monoesters of hydroxymethyl phenols - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. EP2545024A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]

An In-depth Technical Guide on the Mechanism of Action of 5-Hydroxymethyl Tolterodine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 5-Hydroxymethyl Tolterodine (5-HMT), the principal active metabolite of the antimuscarinic drug tolterodine. The document details its pharmacological activity, receptor binding profile, and the experimental methodologies used to elucidate its function.

Introduction

5-Hydroxymethyl Tolterodine, also known as desfesoterodine, is a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It is formed in the liver following the oral administration of tolterodine, primarily through metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][4] This metabolite is crucial to the therapeutic efficacy of tolterodine in the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1][3][5] Both tolterodine and 5-HMT exhibit high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or cellular targets like calcium channels.[3][5][6][7]

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action for 5-Hydroxymethyl Tolterodine is the competitive antagonism of muscarinic receptors.[5][6] In the urinary bladder, acetylcholine released from parasympathetic nerves binds to muscarinic receptors on the detrusor smooth muscle, primarily M3 receptors, to initiate contraction.[8] By competitively blocking these receptors, 5-HMT inhibits the action of acetylcholine, leading to a reduction in involuntary detrusor muscle contractions, an increase in bladder capacity, and a decrease in urinary urgency and frequency.[4][5]

While M3 receptors are the primary mediators of detrusor contraction, M2 receptors are more numerous in the bladder wall.[8] 5-HMT, being a non-selective antagonist, binds to all five muscarinic receptor subtypes (M1-M5).[2][6] This non-selective profile means it acts on M2 and M3 receptors in the bladder.[5] The antagonism of M3 receptors directly inhibits contraction, while the blockade of M2 receptors may play a role in modulating bladder contractility.[5][8]

The therapeutic effect of tolterodine is significantly attributed to the activity of 5-HMT.[1][4][5] After administration, the sum of the unbound concentrations of tolterodine and 5-HMT is similar in both extensive and poor metabolizers of CYP2D6, ensuring a consistent pharmacological effect.[9]

Quantitative Pharmacological Data

The binding affinity and functional inhibitory potency of 5-Hydroxymethyl Tolterodine have been quantified through various in vitro experiments. The data demonstrates its high affinity for all muscarinic receptor subtypes and its potent functional antagonism in bladder tissue.

| Parameter | M1 | M2 | M3 | M4 | M5 | Tissue/System | Reference |

| Ki (nM) | 2.3 | 2.0 | 2.5 | 2.8 | 2.9 | Recombinant human muscarinic receptors | [2] |

| IC50 (nM) | - | - | - | - | - | Carbachol-induced contractions in isolated guinea pig bladder | [6] |

| Value | 5.7 |

Ki: Inhibitor constant, a measure of binding affinity. A lower Ki indicates higher affinity. IC50: Half maximal inhibitory concentration, a measure of the functional potency of an antagonist.

Signaling Pathway

5-Hydroxymethyl Tolterodine acts as a competitive antagonist at G-protein coupled muscarinic receptors. In the context of the bladder detrusor muscle, the M3 receptor is coupled to the Gq signaling pathway. Blockade of this pathway by 5-HMT prevents the downstream signaling cascade that leads to muscle contraction.

Caption: Competitive antagonism of the M3 receptor signaling pathway by 5-HMT.

Experimental Protocols

The pharmacological profile of 5-Hydroxymethyl Tolterodine has been established through key experimental procedures, including radioligand binding assays and isolated tissue contractility studies.

5.1. Radioligand Binding Affinity Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of 5-HMT for each of the five human muscarinic receptor subtypes (M1-M5).

-

Methodology:

-

Receptor Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary cells) engineered to express a single subtype of human muscarinic receptor.

-

Competitive Binding: A constant concentration of a radiolabeled ligand that binds to muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]NMS) is incubated with the receptor-containing membranes.

-

Incubation: Various concentrations of the unlabeled test compound (5-HMT) are added to the incubation mixture to compete with the radioligand for receptor binding sites.

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of 5-HMT that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand.

-

Caption: Experimental workflow for a radioligand binding assay.

5.2. Isolated Tissue Contractility Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced muscle contraction.

-

Objective: To determine the functional potency (IC50) of 5-HMT in a physiologically relevant tissue.

-

Methodology:

-

Tissue Preparation: Strips of urinary bladder muscle are dissected from an animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.[6]

-

Contraction Induction: A contractile agonist, such as carbachol, is added to the organ bath to induce a stable muscle contraction, which is measured by a force transducer.[6]

-

Antagonist Addition: Cumulative concentrations of 5-HMT are added to the bath, and the degree of inhibition of the carbachol-induced contraction is recorded.[6]

-

Data Analysis: A concentration-response curve is constructed by plotting the percentage inhibition of contraction against the concentration of 5-HMT. The IC50 value is then determined from this curve.[6]

-

Specificity and Selectivity

An important aspect of the pharmacology of 5-HMT is its high specificity for muscarinic receptors. Studies have shown that it has negligible activity at other receptors, including alpha-adrenergic and histamine receptors, as well as calcium channels.[6] The IC50 values for these other targets are in the micromolar range, indicating that 5-HMT is over 900 times more potent at bladder muscarinic receptors.[6]

Furthermore, while not selective for a specific muscarinic receptor subtype, tolterodine and 5-HMT demonstrate a degree of functional selectivity for the urinary bladder over salivary glands in vivo.[1][6] This favorable tissue selectivity contributes to a better side-effect profile, particularly a lower incidence of dry mouth, compared to some other antimuscarinic agents.[1] This selectivity is not attributed to subtype-specific binding but may be related to other pharmacokinetic or pharmacodynamic factors within the different tissues.[1][6]

Conclusion

5-Hydroxymethyl Tolterodine is the major pharmacologically active metabolite of tolterodine and a cornerstone of its therapeutic effect in treating overactive bladder. Its mechanism of action is centered on potent, competitive, and non-selective antagonism of all five muscarinic receptor subtypes. By blocking the action of acetylcholine on the detrusor muscle, it effectively reduces involuntary bladder contractions. Its high specificity for muscarinic receptors and functional selectivity for the bladder contribute to its clinical efficacy and tolerability. The quantitative data from radioligand binding and functional assays provide a clear picture of its potent antimuscarinic properties.

References

- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

In Vitro Metabolism of Tolterodine to its 5-Hydroxymethyl Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro metabolism of tolterodine, a competitive muscarinic receptor antagonist, with a primary focus on its conversion to the pharmacologically active 5-hydroxymethyl metabolite. Tolterodine is a critical therapeutic agent for the management of overactive bladder, and understanding its metabolic fate is paramount for drug development and clinical pharmacology. This document outlines the key metabolic pathways, the principal enzymes involved, detailed experimental protocols for studying its in vitro metabolism, and relevant quantitative data. The primary metabolic route is the oxidation of the 5-methyl group, a reaction predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2][3] A secondary pathway involves N-dealkylation, which is mediated by CYP3A4.[1][3] The 5-hydroxymethyl metabolite of tolterodine is itself pharmacologically active, contributing significantly to the overall therapeutic effect.[4] This guide is intended to serve as a comprehensive resource for researchers and scientists in the field of drug metabolism and development.

Introduction

Tolterodine is a potent antimuscarinic agent used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[3] Following oral administration, tolterodine undergoes extensive first-pass metabolism in the liver, leading to the formation of its major active metabolite, 5-hydroxymethyl tolterodine.[4] The clinical efficacy of tolterodine is attributed to both the parent drug and this active metabolite. The metabolism of tolterodine is significantly influenced by genetic polymorphism of the CYP2D6 enzyme, leading to considerable interindividual variability in its pharmacokinetics.[2] Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) of CYP2D6 substrates, which impacts the plasma concentrations of tolterodine and its 5-hydroxymethyl metabolite.[2] A thorough understanding of the in vitro metabolism of tolterodine is therefore essential for predicting its in vivo behavior, assessing potential drug-drug interactions, and optimizing therapeutic regimens.

Metabolic Pathways of Tolterodine

The biotransformation of tolterodine in vitro primarily follows two oxidative pathways:

-

5-Hydroxymethylation: This is the principal metabolic pathway, involving the oxidation of the methyl group on the phenyl ring to form the 5-hydroxymethyl metabolite. This reaction is almost exclusively catalyzed by the CYP2D6 isoenzyme.[1][2] This metabolite is pharmacologically active, exhibiting a similar antimuscarinic profile to the parent compound.[4]

-

N-Dealkylation: A secondary metabolic route is the dealkylation of the nitrogen atom, which is predominantly mediated by the CYP3A4 isoenzyme.[1]

The interplay between these two pathways is largely dependent on an individual's CYP2D6 genotype. In extensive metabolizers, 5-hydroxymethylation is the dominant pathway. Conversely, in poor metabolizers who have deficient CYP2D6 activity, the N-dealkylation pathway becomes more significant.

Figure 1: Primary metabolic pathways of tolterodine.

Quantitative Data

Enzyme Kinetics

Pharmacokinetic Parameters in Different CYP2D6 Phenotypes

The genetic polymorphism of CYP2D6 significantly alters the pharmacokinetic profile of tolterodine and its 5-hydroxymethyl metabolite. The following table summarizes key pharmacokinetic parameters in extensive metabolizers (EM) and poor metabolizers (PM) of CYP2D6.

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Reference |

| Tolterodine Systemic Clearance | 44 ± 13 L/hr | 9.0 ± 2.1 L/hr | [2] |

| Tolterodine Elimination Half-life | 2.3 ± 0.6 hours | Significantly longer (fourfold) than EMs | [2] |

| 5-Hydroxymethyl Metabolite Half-life | 2.9 ± 0.4 hours | Undetectable in serum | [2] |

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro experiment to study the metabolism of tolterodine to its 5-hydroxymethyl metabolite using human liver microsomes.

Materials and Reagents

-

Tolterodine

-

5-Hydroxymethyl tolterodine (as a reference standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)

Incubation Procedure

Figure 2: Workflow for the in vitro metabolism of tolterodine.

-

Preparation of Reagents: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Prepare a stock solution of tolterodine in a suitable solvent (e.g., methanol or DMSO) at a high concentration to ensure the final solvent concentration in the incubation mixture is low (typically ≤1%).

-

Incubation Mixture Assembly: In a microcentrifuge tube, combine the following on ice:

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL)

-

Tolterodine stock solution (to achieve the desired final concentration, e.g., 1 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

-

Termination of Reaction: Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard.

-

Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Sample Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Analytical Method: LC-MS/MS

The quantification of tolterodine and its 5-hydroxymethyl metabolite is typically performed using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

4.3.1. Chromatographic Conditions (Example)

| Parameter | Condition |

| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate the analytes from matrix components |

| Flow Rate | e.g., 0.4 mL/min |

| Column Temperature | e.g., 40°C |

| Injection Volume | e.g., 5 µL |

4.3.2. Mass Spectrometric Conditions (Example)

| Parameter | Tolterodine | 5-Hydroxymethyl Tolterodine |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]+ | [M+H]+ |

| Product Ion (m/z) | Specific fragment ion | Specific fragment ion |

| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |

Note: The exact mass transitions and collision energies should be optimized for the specific instrument being used.

Conclusion

The in vitro metabolism of tolterodine is a critical area of study for understanding its pharmacokinetic variability and potential for drug interactions. The primary metabolic pathway leading to the formation of the active 5-hydroxymethyl metabolite is catalyzed by CYP2D6, highlighting the importance of pharmacogenetic considerations in its clinical use. This technical guide provides a framework for researchers and scientists to design and conduct in vitro studies on tolterodine metabolism. The detailed experimental protocols and analytical methods described herein can serve as a valuable resource for drug development professionals seeking to characterize the metabolic profile of tolterodine and similar compounds. Further research to elucidate the specific kinetic parameters of the CYP2D6-mediated 5-hydroxymethylation of tolterodine would be highly beneficial for the development of more precise pharmacokinetic models.

References

- 1. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of (Rac)-5-Hydroxymethyl Tolterodine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-5-Hydroxymethyl Tolterodine (5-HMT) is the principal active metabolite of the antimuscarinic agents tolterodine and its prodrug, fesoterodine, which are widely used in the treatment of overactive bladder (OAB). The therapeutic effects of these drugs are largely attributable to the action of 5-HMT, a potent and competitive muscarinic receptor antagonist.[1][2] Understanding the pharmacokinetics (PK) and bioavailability of 5-HMT is therefore critical for optimizing drug development, predicting clinical efficacy, and ensuring patient safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of 5-HMT is influenced by several factors, most notably the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme, renal function, and the co-administration of CYP3A4 inhibitors or inducers.[3] The data presented below are summarized from studies involving the administration of tolterodine or its prodrug, fesoterodine.

Table 1: Pharmacokinetic Parameters of 5-Hydroxymethyl Tolterodine Following Oral Administration of Tolterodine in Healthy Volunteers

| Parameter | CYP2D6 Extensive Metabolizers (EM) | CYP2D6 Poor Metabolizers (PM) | Reference |

| Cmax (µg/L) | 2.4 ± 1.3 | Negligible concentrations | [4] |

| tmax (h) | 1.2 ± 0.5 | Not Applicable | [4] |

| AUC (µg·h/L) | 11 ± 4.2 | Not Applicable | [4] |

| t½ (h) | 2.9 ± 0.4 | Not Applicable | [4] |

| CL/F (L/h) | Not explicitly stated for 5-HMT | Not Applicable | |

| Protein Binding | ~64% | Not Applicable | [5] |

Data are presented as mean ± standard deviation. Parameters were measured following multiple doses of tolterodine 4 mg twice daily.

Table 2: Pharmacokinetic Parameters of 5-Hydroxymethyl Tolterodine Following Oral Administration of Fesoterodine in Healthy Volunteers

| Parameter | CYP2D6 Extensive Metabolizers (EM) | CYP2D6 Poor Metabolizers (PM) | Reference |

| Cmax (ng/mL) - 4 mg dose | 3.5 ± 1.6 | 6.8 ± 2.6 | [2] |

| Cmax (ng/mL) - 8 mg dose | 7.0 ± 3.4 | 12.9 ± 4.4 | [2] |

| AUC(0,24h) (ng·h/mL) - 4 mg dose | 29.5 ± 13.5 | 61.6 ± 22.1 | [2] |

| AUC(0,24h) (ng·h/mL) - 8 mg dose | 61.3 ± 28.1 | 119.0 ± 40.1 | [2] |

| t½ (h) | ~7 | ~7 | [2] |

| Renal Clearance (mL/min) | 214 - 259 | 199 - 207 | [2] |

Data are presented as mean ± standard deviation. Parameters were measured at steady state following multiple once-daily doses.

Table 3: Influence of Covariates on the Apparent Oral Clearance (CL/F) of 5-Hydroxymethyl Tolterodine (from Fesoterodine)

| Covariate | Effect on CL/F | Reference |

| Decreased Creatinine Clearance (80 to 15 mL/min) | 39.5% reduction | [3] |

| Hepatic Impairment | ~60% reduction | [3] |

| CYP2D6 Poor Metabolizer Status | ~40% reduction | [3] |

| Co-administration with CYP3A Inhibitor (e.g., Ketoconazole) | ~50% reduction | [3] |

| Co-administration with CYP3A Inducer (e.g., Rifampicin) | ~4-fold increase | [3] |

Experimental Protocols

The characterization of 5-HMT pharmacokinetics has been achieved through a variety of experimental designs, from in vitro metabolism studies to comprehensive clinical trials.

In Vitro Metabolism Studies

-

Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of tolterodine and its metabolites.

-

Methodology:

-

Microsome Preparation: Human liver microsomes are prepared from donor livers through a process of homogenization and ultracentrifugation.[6]

-

Incubation: Tolterodine is incubated with human liver microsomes in the presence of an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4) at 37°C.[6][7]

-

Inhibition Studies: To identify specific CYP enzyme involvement, incubations are repeated in the presence of known selective inhibitors for different CYP isoforms (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).[3]

-

Analysis: The formation of metabolites, including 5-HMT and N-dealkylated tolterodine, is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

-

-

Key Findings: These studies have established that the formation of 5-HMT from tolterodine is primarily catalyzed by CYP2D6, while the N-dealkylation pathway is predominantly mediated by CYP3A enzymes.[3]

Clinical Pharmacokinetic Studies (Healthy Volunteers)

-

Objective: To determine the pharmacokinetic profile, bioavailability, and effects of genetic polymorphisms and drug-drug interactions on 5-HMT concentrations in a controlled setting.

-

Methodology:

-

Study Design: Typically, these are open-label, randomized, crossover studies.[8][9] Participants receive single or multiple doses of tolterodine or fesoterodine under fasting or fed conditions. A washout period separates the different treatment arms.[8][9]

-

Subject Population: Healthy male and female volunteers are recruited. Subjects are often genotyped for CYP2D6 to classify them as extensive or poor metabolizers.[2]

-

Dosing Regimen: Doses are administered as defined in the study protocol (e.g., tolterodine 4 mg twice daily or fesoterodine 4 mg or 8 mg once daily).[2][4]

-

Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration. Urine samples may also be collected to determine renal clearance.[2]

-

Bioanalysis: Plasma concentrations of 5-HMT and the parent drug (if applicable) are determined using a validated LC-MS/MS method.[4][10][11] This involves liquid-liquid or solid-phase extraction of the analytes from the plasma, followed by chromatographic separation and mass spectrometric detection.[10][11]

-

-

Key Findings: These studies have provided the core pharmacokinetic parameters for 5-HMT, demonstrating the significant impact of CYP2D6 genotype on its formation from tolterodine and the more consistent exposure achieved with the prodrug fesoterodine.[2]

Population Pharmacokinetic (PopPK) Analysis

-

Objective: To analyze sparse pharmacokinetic data from a larger, more diverse patient population to identify and quantify sources of variability in 5-HMT pharmacokinetics.

-

Methodology:

-

Data Pooling: Pharmacokinetic data from multiple Phase II and III clinical trials are pooled together.[3] This includes data from patients with OAB, often with a wider range of ages, renal and hepatic function, and concomitant medications.

-

Model Development: A nonlinear mixed-effects modeling approach is used to develop a population pharmacokinetic model. A one-compartment model with first-order absorption and a lag time has been shown to adequately describe 5-HMT plasma concentration data.[3]

-

Covariate Analysis: The influence of various demographic and clinical factors (covariates) such as age, sex, race, renal function (creatinine clearance), hepatic impairment, CYP2D6 genotype, and co-administration of interacting drugs on the pharmacokinetic parameters (e.g., clearance, volume of distribution) is evaluated.[3]

-

-

Key Findings: PopPK analyses have confirmed the clinically significant impact of renal and hepatic impairment, CYP2D6 genotype, and CYP3A modulators on the clearance of 5-HMT, providing a basis for dosing recommendations in special populations.[3]

Visualizations

Metabolic Pathways

The formation and subsequent metabolism of this compound are depicted in the following signaling pathway.

Experimental Workflow

The logical flow of a typical clinical pharmacokinetic study for this compound is outlined below.

Conclusion

The pharmacokinetics of this compound are well-characterized, with its formation and clearance being highly dependent on the parent compound administered (tolterodine vs. fesoterodine) and key patient-specific factors. The conversion of tolterodine to 5-HMT is governed by the polymorphic enzyme CYP2D6, leading to significant variability in exposure between extensive and poor metabolizers. In contrast, the prodrug fesoterodine is rapidly hydrolyzed by ubiquitous esterases, resulting in more consistent and predictable plasma concentrations of 5-HMT across different CYP2D6 genotypes. The clearance of 5-HMT is influenced by renal and hepatic function, as well as by potent inhibitors and inducers of CYP3A4. This in-depth understanding of the pharmacokinetic properties and bioavailability of 5-HMT is essential for the rational use of tolterodine and fesoterodine, allowing for dose adjustments and informed therapeutic decisions in diverse patient populations.

References

- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 2. mdpi.com [mdpi.com]

- 3. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetic and Pharmacodynamic Modeling of Fesoterodine in Pediatric Patients with Neurogenic Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oyc.co.jp [oyc.co.jp]

- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Effects of fesoterodine on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. smw.ch [smw.ch]

- 10. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity of Tolterodine's Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of the active metabolites of tolterodine, a competitive muscarinic receptor antagonist primarily used to treat overactive bladder. The document focuses on the principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT), and presents quantitative data, detailed experimental methodologies, and relevant signaling pathways to offer a comprehensive resource for the scientific community.

Introduction

Tolterodine is a well-established therapeutic agent for managing symptoms of overactive bladder, including urinary frequency, urgency, and urge incontinence.[1][2] Its clinical efficacy is not solely attributed to the parent compound but also significantly to its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT or DD01).[3][4][5] Both tolterodine and 5-HMT are potent antimuscarinic agents, exhibiting a high affinity for muscarinic receptors.[6][7] This guide will explore the metabolic generation of 5-HMT and delve into its detailed pharmacological profile, including receptor binding, functional activity, and the underlying molecular mechanisms.

Metabolism of Tolterodine

Tolterodine undergoes extensive first-pass metabolism in the liver, primarily through two pathways mediated by cytochrome P450 enzymes.[8][9] The major pathway, responsible for the formation of the active metabolite 5-HMT, is the oxidation of the 5-methyl group, catalyzed by CYP2D6.[10][11] A secondary pathway involves N-dealkylation, which is predominantly catalyzed by CYP3A enzymes.[1][10]

Individuals can be classified as extensive or poor metabolizers based on their CYP2D6 genotype.[12] In extensive metabolizers, tolterodine is rapidly converted to 5-HMT.[9] In poor metabolizers, who have deficient CYP2D6 activity, the metabolism is shunted through the CYP3A4 pathway, leading to higher plasma concentrations of the parent drug and negligible levels of 5-HMT.[13][14][15] However, the overall clinical effect is comparable in both groups because the antimuscarinic activity of the parent compound compensates for the lack of the active metabolite.[16]

Pharmacological Activity

Both tolterodine and its active metabolite, 5-HMT, are competitive antagonists at muscarinic receptors.[3][11] They exhibit high specificity for these receptors with negligible activity at other neurotransmitter receptors or cellular targets like calcium channels.[6][17]

Studies have shown that tolterodine and 5-HMT are non-selective antagonists for the M1-M5 muscarinic receptor subtypes.[6] Their therapeutic effect is primarily mediated through the blockade of M2 and M3 receptors in the urinary bladder.[4][12] This antagonism leads to the inhibition of cholinergically mediated bladder contractions, a decrease in detrusor pressure, and an increase in residual urine volume.[3][18]

The functional potency of tolterodine and 5-HMT has been demonstrated in in vitro studies. For instance, they effectively inhibit carbachol-induced contractions of isolated guinea pig bladder smooth muscle.[6]

Table 1: In Vitro Functional Activity of Tolterodine and 5-HMT

| Compound | Tissue | Agonist | IC50 (nM) | Reference |

| Tolterodine | Guinea Pig Bladder | Carbachol | 14 | [6] |

| 5-HMT | Guinea Pig Bladder | Carbachol | 5.7 | [6] |

IC50: The half maximal inhibitory concentration.

A key characteristic of tolterodine and 5-HMT is their functional selectivity for the urinary bladder over salivary glands in vivo.[6][7] This selectivity is not due to differences in muscarinic receptor subtype affinity but may be related to pharmacokinetic and pharmacodynamic properties within the respective tissues.[19][20] This bladder selectivity contributes to a more favorable side-effect profile, particularly a lower incidence of dry mouth, compared to other less selective antimuscarinic agents like oxybutynin.[2]

Signaling Pathways

The primary mechanism of action for tolterodine and 5-HMT is the competitive antagonism of acetylcholine at postganglionic muscarinic receptors on the detrusor muscle of the bladder.

In the normal physiological state, parasympathetic nerve stimulation releases acetylcholine (ACh), which binds to M3 muscarinic receptors on the detrusor smooth muscle cells. This binding activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the contraction of the detrusor muscle and urination.

Tolterodine and 5-HMT competitively block the binding of ACh to these M3 receptors, thereby inhibiting this signaling cascade and preventing bladder contraction.

Experimental Protocols

The characterization of the biological activity of tolterodine and its metabolites relies on established in vitro pharmacological assays.

These assays are used to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of tolterodine and 5-HMT for muscarinic receptors.

-

Methodology:

-

Tissue Preparation: Homogenates of tissues expressing the target receptors (e.g., human bladder mucosa, detrusor muscle, or cell lines expressing specific muscarinic receptor subtypes) are prepared.[20]

-

Incubation: The tissue homogenates are incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [N-methyl-3H]scopolamine methyl chloride) and varying concentrations of the unlabeled test compound (tolterodine or 5-HMT).[20]

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

These functional assays measure the effect of a compound on the contractility of isolated smooth muscle tissue.

-

Objective: To determine the functional antagonist potency (e.g., IC50) of tolterodine and 5-HMT.

-

Methodology:

-

Tissue Preparation: Strips of smooth muscle tissue (e.g., guinea pig urinary bladder) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[6]

-

Contraction Induction: The tissue is contracted by adding a muscarinic agonist, such as carbachol, to the organ bath.

-

Antagonist Addition: Once a stable contraction is achieved, increasing concentrations of the antagonist (tolterodine or 5-HMT) are added cumulatively to the bath.

-

Measurement: The isometric tension of the muscle strip is continuously recorded using a force-displacement transducer.

-

Data Analysis: Concentration-response curves are constructed, and the IC50 value is calculated, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced contraction.

-

Conclusion

The biological activity of tolterodine is significantly influenced by its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Both the parent drug and 5-HMT are potent, non-selective muscarinic receptor antagonists with a high degree of specificity. Their primary mechanism of action involves the blockade of M3 muscarinic receptors in the bladder detrusor muscle, leading to muscle relaxation and alleviation of overactive bladder symptoms. The functional selectivity of these compounds for the urinary bladder over salivary glands contributes to their favorable tolerability profile. A thorough understanding of the metabolism, pharmacological activity, and signaling pathways of tolterodine and its active metabolite is crucial for the continued development and optimization of therapies for lower urinary tract disorders.

References

- 1. scialert.net [scialert.net]

- 2. Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DD-01 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. gene2rx.com [gene2rx.com]

- 13. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tolterodine does not affect the human in vivo metabolism of the probe drugs caffeine, debrisoquine and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Tolterodine (Detrol) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-5-Hydroxymethyl Tolterodine: A Comprehensive Technical Guide to its Muscarinic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the muscarinic receptor binding affinity of (Rac)-5-Hydroxymethyl Tolterodine (5-HMT), the principal active metabolite of the antimuscarinic drugs tolterodine and fesoterodine. This document consolidates key quantitative data, outlines detailed experimental protocols for receptor binding assays, and visualizes the associated signaling pathways and experimental workflows.

Core Topic: Muscarinic Receptor Binding Profile

This compound is a potent and non-selective competitive antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][2][3] Its high affinity for these receptors, which are crucial in mediating parasympathetic nervous system responses, underlies its therapeutic efficacy in treating conditions such as overactive bladder.[1][2][4] The binding affinity is typically determined through in vitro radioligand competition binding assays.

Quantitative Binding Affinity Data

The binding affinity of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The data presented below is a summary of findings from various in vitro studies.

| Muscarinic Receptor Subtype | Ki (nM) |

| M1 | 2.3[1][2][3] |

| M2 | 2.0[1][2][3] |

| M3 | 2.5[1][2][3] |

| M4 | 2.8[1][2][3] |

| M5 | 2.9[1][2][3] |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the Ki values for this compound at muscarinic receptors is predominantly achieved through competitive radioligand binding assays. This section details a representative protocol.

Materials and Reagents

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic receptor antagonist.

-

Test Compound: this compound.

-

Assay Buffer: Typically, a buffer such as Phosphate-Buffered Saline (PBS) or Tris-HCl at a physiological pH (e.g., 7.4).

-

Non-specific Binding Control: A high concentration of a non-labeled, potent muscarinic antagonist (e.g., atropine or scopolamine) to determine the level of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Assay Procedure

-

Membrane Preparation: The CHO cell membranes expressing the specific muscarinic receptor subtype are thawed and homogenized in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

Incubation: The assay is typically performed in 96-well plates. Each well contains:

-

A fixed concentration of the radioligand ([³H]-NMS).

-

Varying concentrations of the test compound, this compound.

-

The cell membrane preparation.

-

For determining non-specific binding, a saturating concentration of a non-labeled antagonist is added instead of the test compound.

-

For determining total binding, only the radioligand and cell membranes are added.

-

-

The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

-

Filtration: Following incubation, the contents of each well are rapidly filtered through the glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.

Data Analysis

-

Specific Binding Calculation: The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of Muscarinic Receptors

This compound, as an antagonist, blocks the signaling pathways initiated by the binding of the endogenous agonist, acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) that transduce signals through different G-protein families.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

Caption: M1, M3, and M5 receptor signaling pathway.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of these G-proteins can also directly modulate ion channels.

Caption: M2 and M4 receptor signaling pathway.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of (Rac)-5-Hydroxymethyl Tolterodine

These application notes provide detailed methodologies for the quantitative analysis of (Rac)-5-Hydroxymethyl Tolterodine, a primary active metabolite of Tolterodine, in biological matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetic analysis.

Introduction

This compound is the major pharmacologically active metabolite of Tolterodine, a competitive muscarinic receptor antagonist used for the treatment of urinary incontinence and overactive bladder syndrome.[1][2][3] Accurate quantification of this metabolite in biological fluids is crucial for pharmacokinetic and bioavailability studies. This document outlines validated analytical methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely employed for their sensitivity and selectivity.[1]

Analytical Methods Overview

The quantification of this compound, often performed concurrently with the parent drug Tolterodine, typically involves extraction from a biological matrix followed by chromatographic separation and mass spectrometric detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and sensitive technique for the analysis of this compound in plasma and urine.[1][4][5][6] It offers high selectivity and allows for the simultaneous determination of Tolterodine and its metabolite.

Gas Chromatography-Mass Spectrometry (GC-MS): This method provides a reliable alternative for quantification, though it often requires a derivatization step to improve the volatility and thermal stability of the analyte.[7]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification in Rat and Human Plasma

This protocol is a composite of validated methods for the simultaneous quantification of Tolterodine and this compound in plasma.[4][5][8]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 0.5 mL of plasma sample, add the internal standard solution (e.g., 5-hydroxy methyl tolterodine-d14 or propranolol).[4][5]

-

Vortex the sample for 30 seconds.

-

Add 3 mL of extraction solvent (e.g., tert-butylmethylether).[5]

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

-

HPLC System: Agilent 1100 series or equivalent.[9]

-

Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) or Symmetry C18 (100 mm × 4.6 mm, 5 µm).[4][6][8]

-

Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (20:80, v/v) or acetonitrile and 20 mM ammonium acetate (70:30, v/v).[4][5][8]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.[9]

3. Mass Spectrometric Conditions

-

Mass Spectrometer: API 4200 triple quadrupole instrument or equivalent.

-

Ionization Mode: Positive electrospray ionization (ESI).

-

MRM Transitions:

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., nebulizer gas, heater gas, curtain gas, and ion spray voltage).

Workflow for LC-MS/MS Analysis

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. ajpaonline.com [ajpaonline.com]

- 4. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

Application Note and Protocol: Determination of 5-Hydroxymethyl Tolterodine in Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative determination of 5-Hydroxymethyl Tolterodine (5-HMT), the major active metabolite of tolterodine, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Monitoring the plasma concentrations of its active metabolite is crucial for pharmacokinetic and bioequivalence studies. The described method is sensitive, selective, and robust, making it suitable for regulated bioanalysis.

Introduction

Tolterodine is extensively metabolized in the liver after oral administration, leading to the formation of 5-Hydroxymethyl Tolterodine (5-HMT).[1] This metabolite is pharmacologically active and significantly contributes to the overall clinical effect of the drug.[1] Therefore, accurate and reliable quantification of 5-HMT in plasma is essential for understanding the pharmacokinetics of tolterodine and for drug development. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and reproducibility.[1] This application note details a validated LC-MS/MS method for the determination of 5-HMT in plasma.

Experimental Protocols

Materials and Reagents

-

5-Hydroxymethyl Tolterodine (Reference Standard)

-

5-Hydroxymethyl Tolterodine-d14 (Internal Standard, IS)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate (AR Grade)

-

Formic Acid (AR Grade)

-

Water (Ultrapure)

-

Control Human Plasma (with K2EDTA as anticoagulant)

-

Methyl t-butyl ether (MTBE)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Analytical Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) or equivalent[1][2][3][4]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-HMT and 5-HMT-d14 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 5-HMT stock solution with a mixture of methanol and water (1:1 v/v) to create calibration curve standards.

-

Internal Standard Working Solution (50 ng/mL): Dilute the 5-HMT-d14 stock solution with a mixture of methanol and water (1:1 v/v).

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of plasma sample into a clean microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (50 ng/mL 5-HMT-d14).

-

Add 100 µL of 0.1 M NaOH to alkalinize the sample.

-

Add 1 mL of methyl t-butyl ether (MTBE).

-

Vortex mix for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[1][2][3][4] |

| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[1][2][3] |

| Flow Rate | 0.5 mL/min[1][2][3][4] |

| Injection Volume | 10 µL[4] |

| Column Temperature | 40°C |

| Run Time | Approximately 3 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][4] |

| MRM Transitions | 5-HMT: m/z 342.2 → 223.1[1][2][4] |

| 5-HMT-d14 (IS): m/z 356.2 → 223.1[1][2][4] | |

| Collision Energy | Optimized for the specific instrument |

| Ion Source Temperature | 500°C |

Method Validation Summary

The method was validated according to regulatory guidelines.[6] The following parameters were assessed:

Linearity

The calibration curve was linear over the concentration range of 0.025 to 10 ng/mL for 5-HMT in human plasma.[5] The coefficient of determination (r²) was consistently ≥ 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below.

| Analyte | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| 5-HMT | 60.00 | 1.38 | 1.62 | 104.67 | 103.06 |

| 1500.00 | 4.22 | 4.25 | 98.08 | 98.73 | |

| 3500.00 | 2.50 | 3.15 | 101.25 | 100.50 |

Data adapted from a similar study in rat plasma as representative values.[1][2]

Recovery

The extraction recovery of 5-HMT from plasma was determined at three QC levels.

| Analyte | Concentration (pg/mL) | Mean Recovery (%) |

| 5-HMT | 60.0 | 96.82 |

| 1500.0 | 81.55 | |

| 3500.0 | 82.92 |

Data adapted from a similar study in rat plasma as representative values.[1]

Matrix Effect

The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the ionization of the analyte or internal standard. The matrix factor was found to be consistent and acceptable across the tested lots of plasma.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of 5-HMT.

Caption: Principle of LC-MS/MS for 5-HMT quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 5-Hydroxymethyl Tolterodine in plasma. The simple liquid-liquid extraction procedure offers good recovery and minimal matrix effects. This method is well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, supporting the development and clinical use of tolterodine.

References

- 1. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

Chiral Separation of 5-Hydroxymethyl Tolterodine Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl tolterodine (5-HMT) is the principal active metabolite of the antimuscarinic agent tolterodine, and the prodrug fesoterodine.[1][2] Tolterodine is used in the treatment of overactive bladder.[1] Like its parent compound, 5-HMT is a chiral molecule, and its enantiomers may exhibit different pharmacological and pharmacokinetic profiles. Therefore, the development of robust analytical methods for the enantioselective separation and quantification of 5-HMT is crucial for drug development, quality control, and clinical monitoring.

This document provides a detailed application note and protocol for the chiral separation of the R-(-)- and S-(+)-enantiomers of 5-Hydroxymethyl Tolterodine using High-Performance Liquid Chromatography (HPLC). The presented method is based on a normal-phase chromatographic approach utilizing a polysaccharide-based chiral stationary phase.

Chemical Structures of 5-Hydroxymethyl Tolterodine Enantiomers:

-

(R)-5-Hydroxymethyl Tolterodine: 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol[]

-

(S)-5-Hydroxymethyl Tolterodine: 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol[4][5]

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the successful chiral separation of 5-Hydroxymethyl Tolterodine enantiomers.

Materials and Reagents

-

Reference Standards: (R)-5-Hydroxymethyl Tolterodine and (S)-5-Hydroxymethyl Tolterodine (purity >98%)[][5]

-

Solvents:

-

n-Hexane (HPLC grade)

-

Isopropyl alcohol (IPA) (HPLC grade)

-

Diethylamine (DEA) (analytical grade)

-

-

Sample Diluent: Mobile Phase

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Recommended Conditions |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV Detector |

| Chiral Column | Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) or equivalent |

| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (950:50:1, v/v/v)[6] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 40°C |

| Detection Wavelength | 220 nm (Note: Optimization may be required) |

| Injection Volume | 10 µL |

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of (R)-5-Hydroxymethyl Tolterodine and (S)-5-Hydroxymethyl Tolterodine reference standards into separate 10 mL volumetric flasks. Dissolve in a small amount of isopropyl alcohol and dilute to volume with the mobile phase.

-

Working Standard Solution (for resolution check): Prepare a solution containing both enantiomers at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.

Sample Preparation (for Bulk Drug Substance)

-

Accurately weigh approximately 10 mg of the 5-Hydroxymethyl Tolterodine bulk drug sample into a 10 mL volumetric flask.

-

Add a small amount of isopropyl alcohol to dissolve the sample.

-

Dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of 5-Hydroxymethyl Tolterodine enantiomers based on the described method.

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

| Retention Time (min) | ~16.5[6] | ~21.0[6] |

Note: Retention times are approximate and may vary depending on the specific column, system, and exact mobile phase composition.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of 5-Hydroxymethyl Tolterodine.

References

Application Notes and Protocols: (Rac)-5-Hydroxymethyl Tolterodine as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-5-Hydroxymethyl Tolterodine, also known as (Rac)-Desfesoterodine, is the principal active metabolite of Tolterodine, a competitive muscarinic receptor antagonist.[1][2][3] Tolterodine is widely prescribed for the treatment of overactive bladder with symptoms of urinary frequency, urgency, and urge incontinence.[4][5] Upon oral administration, tolterodine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, to form this compound.[3][6] This metabolite is pharmacologically active, exhibiting a similar antimuscarinic profile to the parent drug and contributing significantly to the overall therapeutic effect.[3][4]

These application notes provide detailed protocols for the use of this compound as a reference standard in various analytical techniques essential for drug metabolism studies, pharmacokinetic analysis, and quality control of pharmaceutical formulations.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Synonyms | (Rac)-Desfesoterodine, (Rac)-PNU-200577 | [1][7] |

| Molecular Formula | C₂₂H₃₁NO₂ | [8][9][10] |

| Molecular Weight | 341.49 g/mol | [8][9][10] |

| Appearance | Off-White to Pale Yellow Solid | [11] |

| Solubility | Slightly soluble in Acetonitrile and Chloroform | [11] |

| Storage Conditions | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months). Keep sealed and away from moisture. | [1][12] |

Pharmacological Profile

This compound is a potent muscarinic receptor antagonist. Its binding affinities (Ki) for the human muscarinic receptor subtypes are summarized in the following table.

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 2.3 | [1][7] |

| M2 | 2.0 | [1][7] |

| M3 | 2.5 | [1][7] |

| M4 | 2.8 | [1][7] |

| M5 | 2.9 | [1][7] |

Metabolic Pathway of Tolterodine

The metabolic conversion of Tolterodine to this compound is a critical pathway in its mechanism of action. This process is primarily catalyzed by the CYP2D6 enzyme in the liver.

Caption: Metabolic activation of Tolterodine.

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate and stable standard solutions of this compound for use in analytical assays.

Materials:

-

This compound reference standard

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Deionized water

-

Class A volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in a minimal amount of DMSO (e.g., 500 µL).

-

Quantitatively transfer the solution to a 10 mL volumetric flask.

-

Bring the volume to the mark with a suitable solvent such as acetonitrile or methanol.

-

Mix thoroughly until the solution is homogeneous.

-

Store the stock solution at -20°C or -80°C in amber vials.[1]

-

-

Working Solutions:

-

Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase or a solvent mixture compatible with the analytical method (e.g., acetonitrile:water, 50:50 v/v).

-

The concentration range of the working solutions should be appropriate for the intended calibration curve. For LC-MS/MS analysis, a range of approximately 50 pg/mL to 30 ng/mL is often suitable.[13]

-

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

Objective: To determine the purity of a this compound sample using a stability-indicating HPLC method.

Caption: HPLC Purity Assessment Workflow.

Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1200 series or equivalent with UV/PDA detector |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.01 M Ammonium Acetate in water, pH adjusted to 4.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 31 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Protocol:

-

System Suitability:

-

Prepare a system suitability solution containing this compound and a known impurity or a related compound.

-

Inject the solution and verify that the system meets the required performance criteria (e.g., resolution, tailing factor, theoretical plates).

-

-

Sample Preparation:

-

Prepare a sample solution of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.

-

-

Analysis:

-

Inject the sample solution into the HPLC system.

-

Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

-

-

Data Processing:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total peak area.

-

LC-MS/MS Method for Quantification in Biological Matrices

Objective: To quantify the concentration of this compound in plasma or urine samples for pharmacokinetic studies.

Caption: LC-MS/MS Quantification Workflow.

Instrumentation and Conditions:

| Parameter | Recommended Conditions | Reference |

| LC System | Shimadzu or equivalent | [14] |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., API 4000) | [14] |

| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) or Silica (30 mm x 4.6 mm, 3 µm) | [13][14] |

| Mobile Phase | Acetonitrile:20 mM Ammonium Acetate (70:30, v/v) or 10 mM Ammonium Acetate and Acetonitrile (20:80, v/v) | [13][14] |

| Flow Rate | 0.5 mL/min | [14] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [13] |

| MRM Transitions | Analyte | Q1 (m/z) |

| This compound | 342.2 | |

| Tolterodine (for simultaneous analysis) | 326.1 | |

| Internal Standard | 5-hydroxy methyl tolterodine-d14 or Propranolol | [13][14] |

Protocol:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 0.5 mL of plasma sample, add the internal standard solution.

-

Add 3 mL of tert-butylmethylether.[13]

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Calibration Curve:

-

Prepare a set of calibration standards by spiking blank plasma or urine with known concentrations of this compound.

-

Process the calibration standards alongside the unknown samples.

-

-

Analysis:

-

Inject the reconstituted samples and calibration standards into the LC-MS/MS system.

-

Acquire data using the specified MRM transitions.

-

-

Data Processing:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable reference standard for the accurate and reliable analysis of Tolterodine and its metabolites in various research and development settings. The protocols outlined in these application notes provide a robust framework for its use in purity assessment and quantification in biological matrices. Adherence to these methodologies will ensure high-quality, reproducible data, facilitating a deeper understanding of the pharmacology and pharmacokinetics of Tolterodine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ajpaonline.com [ajpaonline.com]

- 6. drugs.com [drugs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rac 5-Hydroxymethyl Tolterodine, 90% by HPLC [lgcstandards.com]

- 9. rac 5-Hydroxymethyl Tolterodine by HPLC | 200801-70-3 | AIA80170 [biosynth.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. theclinivex.com [theclinivex.com]

- 12. clearsynth.com [clearsynth.com]